molecular formula C17H16BrF2N5O2 B10932000 5-bromo-2-(difluoromethoxy)-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}benzamide

5-bromo-2-(difluoromethoxy)-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}benzamide

Cat. No.: B10932000
M. Wt: 440.2 g/mol
InChI Key: CJHBTCSXRHZXFP-UHFFFAOYSA-N
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Description

5-bromo-2-(difluoromethoxy)-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is a complex organic compound that features a benzamide core substituted with bromine, difluoromethoxy, and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(difluoromethoxy)-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Difluoromethoxylation: Substitution of a hydrogen atom with a difluoromethoxy group.

    Pyrazole Formation: Construction of the pyrazole rings through cyclization reactions.

    Amidation: Formation of the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(difluoromethoxy)-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophilic or electrophilic reagents depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-bromo-2-(difluoromethoxy)-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-(difluoromethoxy)-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and difluoromethoxy groups, along with the pyrazole rings, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H16BrF2N5O2

Molecular Weight

440.2 g/mol

IUPAC Name

5-bromo-2-(difluoromethoxy)-N-[1-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-yl]benzamide

InChI

InChI=1S/C17H16BrF2N5O2/c1-2-24-8-11(6-21-24)9-25-10-13(7-22-25)23-16(26)14-5-12(18)3-4-15(14)27-17(19)20/h3-8,10,17H,2,9H2,1H3,(H,23,26)

InChI Key

CJHBTCSXRHZXFP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CN2C=C(C=N2)NC(=O)C3=C(C=CC(=C3)Br)OC(F)F

Origin of Product

United States

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